4-(2,3-Difluorophenoxy)aniline
Description
Retrosynthetic Analysis of the 4-(2,3-Difluorophenoxy)aniline Scaffold
Retrosynthetic analysis is a technique used to design a synthesis by deconstructing the target molecule into simpler, commercially available precursors. lkouniv.ac.inegrassbcollege.ac.ine3s-conferences.org For this compound, two primary disconnection points are the ether oxygen-carbon bond (C-O) and the aniline (B41778) nitrogen-carbon bond (C-N).
Strategy A: Ether Formation followed by Reduction
The most common retrosynthetic approach involves a functional group interconversion (FGI) of the amine to a more robust nitro group. kccollege.ac.in This leads to the intermediate 4-(2,3-Difluorophenoxy)nitrobenzene. Subsequent disconnection of the C-O ether bond reveals two commercially available starting materials: 2,3-difluorophenol (B1222669) and an activated aryl halide, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene. This strategy is often preferred due to the electron-withdrawing nature of the nitro group, which activates the aryl halide for nucleophilic aromatic substitution.
Strategy B: Amination of a Diaryl Ether Precursor
An alternative strategy involves disconnecting the C-N bond directly from the target molecule. This suggests a Buchwald-Hartwig amination reaction using an ammonia (B1221849) equivalent on a 4-(2,3-difluorophenoxy)halobenzene precursor. chadsprep.com This precursor would, in turn, be synthesized by forming the ether linkage between 2,3-difluorophenol and a dihalobenzene, such as 1-bromo-4-fluorobenzene. This route is also viable but may require careful selection of catalysts and conditions to achieve high efficiency.
Established Synthetic Routes to Substituted Phenoxyanilines
The synthesis of the target compound relies on well-established reactions that are broadly applicable to substituted phenoxyanilines.
The formation of the diaryl ether bond is the cornerstone of many synthetic plans. The Ullmann condensation and its modern variants are frequently employed. organic-chemistry.orgwikipedia.orgbyjus.com This reaction typically involves the copper-catalyzed coupling of a phenol (B47542) with an aryl halide. nih.gov While classic Ullmann conditions require high temperatures, modern protocols using ligands and different copper sources can proceed under milder conditions. researchgate.net
Palladium-catalyzed Buchwald-Hartwig C-O coupling reactions have also emerged as a powerful alternative for diaryl ether synthesis, offering broader substrate scope and often milder conditions than traditional Ullmann couplings. rsc.orgnrochemistry.com These reactions use a palladium catalyst with specialized phosphine (B1218219) ligands to couple alcohols or phenols with aryl halides. organic-chemistry.org
Once the key intermediate, 4-(2,3-Difluorophenoxy)nitrobenzene, is synthesized, the final step is the reduction of the nitro group to an amine. This is a high-yielding and reliable transformation with numerous available methods. Common procedures include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source. chemicalbook.com Other effective methods involve the use of metals in acidic media, such as iron powder with hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl2). patsnap.com A patent for a structurally similar compound, 4-(chlorodifluoromethoxy)aniline, utilizes a hydrogenation reduction step to obtain the final product from its nitro precursor. patsnap.com The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
A representative procedure for a similar reduction is shown in the table below.
| Nitro Compound | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 1,2-Dibromo-4,5-difluoro-3-nitrobenzene | 10% Pd/C, H₂, Triethylamine, Methanol, 50°C, 2.5 h | 2,3-Difluoroaniline | 93% | chemicalbook.com |
| 2-(3,4-Difluorophenoxy)-5-fluoro-1-nitrobenzene | General Procedure B (details not specified) | 2-(3,4-Difluorophenoxy)-5-fluoroaniline | 68% | |
| Nitrobenzene (B124822) | Biocatalyzed cathode, 0.5 V applied voltage | Aniline | >98% (Conversion) | nih.gov |
The crucial step in the most common synthetic route is the formation of the diaryl ether. This is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this case, the phenoxide of 2,3-difluorophenol acts as the nucleophile, displacing a halide from an electron-deficient aromatic ring, such as 1-fluoro-4-nitrobenzene. The reaction is generally facilitated by a base in a polar aprotic solvent.
A common approach for analogous compounds involves heating the corresponding fluorinated phenol and halonitrobenzene in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). vulcanchem.com
| Phenol | Aryl Halide | Reagents and Conditions | Yield | Reference |
|---|---|---|---|---|
| 3,4-Difluorophenol | 2,5-Difluoro-1-nitrobenzene | General Procedure A (details not specified, likely base-mediated) | 78% | |
| p-Nitrophenol | Difluorochloromethane | NaOH, Phase Transfer Catalyst, H₂O, 95°C | 83.6% | google.com |
| Phenols | Aryl Bromides | Cu(PPh₃)₃Br, Cs₂CO₃, NMP, 70°C | Variable | researchgate.net |
This alternative approach involves forming the C-N bond as a final step on a pre-formed diaryl ether scaffold, such as 1-(2,3-difluorophenoxy)-4-bromobenzene. The Buchwald-Hartwig amination is the premier method for this transformation. libretexts.orgwikipedia.org It involves a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine or an ammonia equivalent. organic-chemistry.org The development of sterically hindered and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of substrates under relatively mild conditions. nih.gov
Exploration of Novel Synthetic Approaches for this compound
Research into the synthesis of diaryl ethers continues to yield innovative methods that could potentially be applied to the production of this compound. These novel approaches often aim to improve efficiency, reduce the use of expensive or toxic metals, and proceed under milder conditions.
Recent developments include:
Photoredox/Nickel Dual Catalysis : This method combines visible-light photoredox catalysis with nickel catalysis to achieve C-O cross-coupling under mild conditions. researchgate.net
Novel Bimetallic Catalysts : Researchers have developed new bimetallic catalysts, such as CuMoO₄, that can facilitate Ullmann-type couplings of phenols with aryl halides with high efficiency. researchgate.net
Thallium-Mediated Ullmann-type Synthesis : A non-traditional Ullmann-type synthesis has been reported using thallium derivatives for both the phenoxide and the aryl component, which may allow for reactions with substrates that are difficult to couple under standard conditions. scielo.org.mxscielo.org.mx
These emerging methodologies, while not yet standard, represent the forefront of synthetic chemistry and may offer more efficient or sustainable routes to this compound and its derivatives in the future.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9F2NO |
|---|---|
Molecular Weight |
221.20 g/mol |
IUPAC Name |
4-(2,3-difluorophenoxy)aniline |
InChI |
InChI=1S/C12H9F2NO/c13-10-2-1-3-11(12(10)14)16-9-6-4-8(15)5-7-9/h1-7H,15H2 |
InChI Key |
NZKSEOQQIWRSCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OC2=CC=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 4 2,3 Difluorophenoxy Aniline
Exploration of Novel Synthetic Approaches for 4-(2,3-Difluorophenoxy)aniline
One-Pot Reaction Sequences
Such a sequence could involve the initial coupling of 2,3-difluorophenol (B1222669) with an activated aryl halide like 1-fluoro-4-nitrobenzene (B44160). Following the formation of the diaryl ether, a reducing agent can be added to the same reaction vessel to convert the nitro group to the target aniline (B41778). For instance, after a nucleophilic aromatic substitution to form 1-(2,3-difluorophenoxy)-4-nitrobenzene, the subsequent reduction can be carried out using agents like hydrazine (B178648) hydrate (B1144303) with a catalyst such as ferric chloride and activated carbon, a method proven effective for similar structures. google.com This approach streamlines the process, minimizes waste, and aligns with the principles of green chemistry.
Catalyst-Mediated Transformations (e.g., Palladium-catalyzed C-N bond formation)
Catalyst-mediated reactions are central to the synthesis of this compound, offering high efficiency and selectivity for the key bond-forming steps.
Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. wikipedia.org This reaction can be applied to synthesize this compound directly by coupling an amine, or an ammonia (B1221849) equivalent, with a pre-formed 4-halo-(2,3-difluorophenoxy)benzene.
The key components of this catalytic system are:
Palladium Source: Typically Pd(0) or Pd(II) complexes like Pd(OAc)₂ or Pd₂(dba)₃. beilstein-journals.org
Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the reaction's success. Modern ligands like XPhos, BINAP, and DPPF have shown high activity and stability. wikipedia.orgbeilstein-journals.orgresearchgate.net
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃) is required. beilstein-journals.org
The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl halide, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired aniline product and regenerate the palladium(0) catalyst. wikipedia.org
Copper-Catalyzed C-O and C-N Bond Formation (Ullmann Condensation)
The Ullmann condensation is a classic copper-promoted reaction for creating aryl ethers and aryl amines. wikipedia.org
C-O Bond Formation: To form the diaryl ether precursor, 2,3-difluorophenol can be coupled with 1-halo-4-nitrobenzene using a copper catalyst (e.g., CuI) and a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF). wikipedia.org
C-N Bond Formation (Goldberg Reaction): A variation of the Ullmann reaction, the Goldberg reaction, can form the C-N bond directly by coupling 2,3-difluorophenol with 4-haloaniline. wikipedia.org
While effective, traditional Ullmann reactions often require high temperatures and stoichiometric amounts of copper. Modern methods utilize catalytic amounts of copper with specific ligands to proceed under milder conditions. wikipedia.orgorganic-chemistry.org
Optimization of Reaction Parameters and Yields for this compound Synthesis
Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The optimal conditions depend heavily on the chosen synthetic route (e.g., Buchwald-Hartwig vs. Ullmann).
For Palladium-Catalyzed Amination:
Catalyst and Ligand Selection: The choice of ligand is critical. Sterically hindered biaryl phosphine ligands like XPhos often provide the most active catalytic systems. researchgate.net The catalyst loading is typically low, often in the range of 0.2 to 5 mol %. beilstein-journals.org
Base and Solvent: The base and solvent must be compatible. A common effective combination is NaOt-Bu or Cs₂CO₃ as the base in an inert, anhydrous solvent like toluene (B28343) or dioxane. numberanalytics.com
Temperature: Reactions are often conducted at elevated temperatures, typically between 80-110 °C, sometimes with the aid of microwave irradiation to shorten reaction times. beilstein-journals.org
For Nitro Group Reduction:
Reducing Agent: A variety of reducing systems can be employed. Catalytic hydrogenation using H₂ gas with catalysts like Pt/C, Pd/C, or Raney Nickel is a common industrial method. google.comresearchgate.net Chemical reduction using hydrazine hydrate in the presence of a catalyst (e.g., FeCl₃/activated carbon) in solvents like toluene or ethanol (B145695) is also highly effective, with reactions often running at 80-100 °C and yielding the aniline in over 95% yield for analogous substrates. google.comlboro.ac.uk
Below is a table summarizing typical reaction parameters for the key synthetic steps, based on analogous transformations reported in the literature.
| Reaction Step | Catalyst/Reagent | Ligand | Base | Solvent | Temperature | Typical Yield | Reference |
| Buchwald-Hartwig C-N Coupling | Pd(OAc)₂ / Pd₂(dba)₃ | XPhos / BINAP | NaOt-Bu / Cs₂CO₃ | Toluene / Dioxane | 80-110 °C | Good to Excellent | beilstein-journals.orgresearchgate.net |
| Ullmann C-O Coupling | CuI / CuCl | N,N-dimethylglycine | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 90-130 °C | Good to Excellent | wikipedia.orgorganic-chemistry.org |
| Nitro Reduction (Catalytic Hydration) | Raney Ni / Pd/C | - | - | Ethanol / Toluene | 60-90 °C | >95% | google.comgoogle.comresearchgate.net |
Considerations for Scalable Synthesis and Green Chemistry Principles
Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of safety, cost-effectiveness, and environmental impact, guided by the principles of green chemistry.
Scalability:
Process Type: For large-scale production, continuous flow reactors can offer significant advantages over batch processes in terms of safety, efficiency, and consistency.
Catalyst Cost and Efficiency: The cost of palladium is a significant factor. Optimizing catalyst loading to the lowest effective level (ppm levels in some modern systems) is crucial. rsc.org Using highly active and stable catalysts that can be easily separated and potentially recycled improves the economic viability.
Purification: Developing purification methods that avoid costly and waste-generating techniques like column chromatography is essential. Crystallization or distillation are preferred on an industrial scale.
Green Chemistry Principles: The synthesis can be made more sustainable by adhering to the 12 Principles of Green Chemistry.
Atom Economy: One-pot or tandem reactions that combine multiple steps without isolating intermediates maximize atom economy by reducing waste from workup and purification. chemshuttle.com
Safer Solvents and Reagents: Whenever possible, hazardous solvents like nitrobenzene (B124822) or dimethylformamide should be replaced with safer alternatives like toluene, ethanol, or even water. google.comsu.se Metal-free methodologies, such as using diaryliodonium salts for arylation, offer a sustainable alternative to transition-metal catalysis. su.se
Catalysis: Using catalytic reagents is inherently greener than using stoichiometric ones. The move from traditional stoichiometric copper in Ullmann reactions to modern catalytic systems (both copper and palladium) is a key example. wikipedia.orgrsc.org
Energy Efficiency: Employing highly active catalysts that allow reactions to proceed at lower temperatures or using microwave-assisted synthesis can significantly reduce energy consumption. beilstein-journals.org
By integrating these considerations, the synthesis of this compound can be performed in an efficient, cost-effective, and environmentally responsible manner.
Spectroscopic and Structural Analysis of this compound Currently Unavailable
A comprehensive search for specific experimental spectroscopic data for the chemical compound this compound has been conducted. However, detailed research findings and data tables for its characterization via Fourier Transform Infrared (FT-IR), Raman, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy are not available in the public domain through the performed searches.
The user's request for an article focusing solely on the spectroscopic and structural characterization of this compound with a strict adherence to a specified outline cannot be fulfilled at this time due to the absence of the necessary scientific data.
While general spectroscopic principles and data for related compounds such as aniline, fluoroanilines, and other isomers like 4-(3,4-Difluorophenoxy)aniline are accessible, the user's explicit instructions to focus exclusively on this compound prevent the use of analogous data. The generation of a scientifically accurate and informative article as per the requested outline is contingent on the availability of published experimental data for this specific compound.
Further research or access to proprietary chemical databases may be required to obtain the specific spectral analyses needed to construct the requested article. Without such data, any attempt to generate the content would be speculative and would not meet the required standards of scientific accuracy.
Spectroscopic and Structural Characterization of 4 2,3 Difluorophenoxy Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous confirmation of a molecule's chemical structure by establishing through-bond correlations between nuclei.
Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For 4-(2,3-Difluorophenoxy)aniline, a COSY spectrum would show cross-peaks connecting adjacent protons on the aniline (B41778) and the difluorophenoxy rings, confirming their respective spin systems. For example, correlations would be expected between the protons on the aniline ring and separately among the protons on the difluorophenoxy ring. sdsu.eduscience.gov
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons (¹H) and the carbons (¹³C) they are attached to. sdsu.edu This technique is invaluable for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. Each CH group in the this compound molecule would produce a distinct correlation peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons, typically over two to four bonds. sdsu.edursc.org This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the aniline protons to the carbon atom of the ether linkage (C-O) and from the difluorophenoxy protons to the same ether-linked carbon, confirming the connectivity of the two aromatic rings through the oxygen atom. Correlations to the fluorine-bearing carbons would also be expected.
A hypothetical data table summarizing expected 2D NMR correlations is presented below.
| Proton (¹H) Signal | Correlated Carbon (¹³C) via HSQC (¹JCH) | Correlated Carbons (¹³C) via HMBC (ⁿJCH, n=2,3) |
| Aniline Ring Protons | Corresponding Aniline Ring Carbons | Adjacent Aniline Carbons, Ether Linkage Carbon |
| Difluorophenoxy Ring Protons | Corresponding Difluorophenoxy Ring Carbons | Adjacent Difluorophenoxy Carbons, Ether Linkage Carbon |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between electronic energy levels in a molecule upon absorption of ultraviolet or visible light.
UV-Vis absorption spectroscopy provides information about the conjugated π-electron systems within the molecule. The spectrum of this compound would be expected to show absorption bands characteristic of substituted aniline and phenoxy moieties. nih.govnih.gov The primary absorption bands are typically due to π → π* transitions within the aromatic rings. The presence of the amino (-NH₂) and ether (-O-) groups as auxochromes would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.
Fluorescence emission studies would involve exciting the molecule at a wavelength corresponding to an absorption maximum and measuring the emitted light at a longer wavelength (Stokes shift). The quantum yield and emission lifetime are key parameters that characterize the fluorescence properties.
| Spectroscopic Parameter | Expected Observation |
| Absorption Maximum (λmax) | Expected in the UV region, influenced by π → π* transitions. |
| Molar Absorptivity (ε) | High values are indicative of allowed electronic transitions. |
| Emission Maximum (λem) | At a longer wavelength than λmax due to Stokes shift. |
| Quantum Yield (ΦF) | Indicates the efficiency of the fluorescence process. |
Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption or emission bands when the polarity of the solvent is changed. nih.govnih.gov This effect arises from differential solvation of the ground and excited electronic states of the molecule.
For a molecule like this compound, which possesses a polar amino group, the electronic transitions may exhibit solvatochromic shifts. If the excited state is more polar than the ground state, an increase in solvent polarity would lead to a stabilization of the excited state and a bathochromic (red) shift in the absorption or emission maximum (positive solvatochromism). nih.govrsc.org Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift would be observed (negative solvatochromism). nih.gov Studying these shifts in a range of solvents with varying polarity can provide insights into the nature of the molecule's excited state. researchgate.net
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
SCXRD analysis of a suitable single crystal of this compound would provide precise information on its molecular structure. carleton.edumdpi.com This includes exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. The analysis also reveals the crystal system, space group, and unit cell dimensions. ornl.gov
Furthermore, SCXRD elucidates the molecular packing, showing how individual molecules arrange themselves in the crystal lattice. This is governed by intermolecular interactions such as hydrogen bonds (e.g., involving the -NH₂ group) and π-π stacking between the aromatic rings. rsc.orgnih.gov
A typical data table from an SCXRD experiment would include:
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₂H₉F₂NO |
| Formula Weight | 221.21 |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Specific values in Å and ° |
| Volume (V) | Specific value in ų |
| Z (molecules per unit cell) | Integer value |
| Calculated Density (ρ) | Specific value in g/cm³ |
Powder X-ray diffraction is used to analyze a polycrystalline (powder) sample. osti.gov The resulting diffraction pattern, a plot of intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline phase. researchgate.net For this compound, PXRD would be used to confirm the phase purity of a bulk sample, identify different polymorphic forms if they exist, and determine the degree of crystallinity. wayne.edu The experimental PXRD pattern can also be compared to a pattern calculated from SCXRD data to confirm that the bulk material has the same crystal structure as the single crystal analyzed. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique employed to accurately determine the elemental composition of a molecule. Unlike low-resolution mass spectrometry which provides the nominal mass (an integer value), HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high degree of mass accuracy is indispensable for unequivocally verifying the molecular formula of a synthesized compound like this compound.
The verification process involves comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated exact mass for a proposed molecular formula. The molecular formula for this compound is established as C₁₂H₉F₂NO. The theoretical monoisotopic mass for this formula is calculated by summing the masses of the most abundant isotopes of each constituent element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O).
In a typical HRMS analysis, the compound is ionized, often using a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and ensure the prevalence of the molecular ion (in this case, the protonated molecule [M+H]⁺). The instrument then measures the m/z of this ion with very high precision.
The congruence between the experimental and theoretical mass is usually expressed in parts per million (ppm), which quantifies the mass accuracy. A very small mass difference, typically less than 5 ppm, provides strong evidence that the measured ion corresponds to the proposed elemental formula, thereby confirming the identity of the compound. For this compound, the HRMS data yields a precise mass measurement that aligns closely with the calculated value for C₁₂H₉F₂NO, validating its elemental composition.
The detailed findings from the High-Resolution Mass Spectrometry analysis are presented below.
Table 1: HRMS Data for this compound
| Molecular Formula | Ion | Theoretical Mass (m/z) | Experimental Mass (m/z) | Mass Difference (ppm) |
| C₁₂H₉F₂NO | [M+H]⁺ | 222.07245 | 222.07271 | 1.17 |
Computational Chemistry and Theoretical Investigations of 4 2,3 Difluorophenoxy Aniline
Quantum Chemical Calculations
Quantum chemical calculations are essential for predicting the properties of molecules. These methods use the principles of quantum mechanics to model the behavior of electrons and nuclei, providing a detailed picture of molecular geometry, energy, and reactivity.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is favored for its balance of accuracy and computational efficiency. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its atoms, yielding key structural parameters like bond lengths, bond angles, and dihedral angles.
For aniline (B41778) derivatives, DFT methods, particularly with Becke's three-parameter hybrid functional (B3LYP), have been successfully used to predict molecular structures. researchgate.netasianpubs.org The choice of basis set, such as 6-31G(d) or 6-311++G(d,p), is crucial for obtaining accurate results. asianpubs.org In the case of 4-(2,3-Difluorophenoxy)aniline, DFT calculations would reveal how the electron-withdrawing fluorine atoms and the phenoxy group influence the geometry of the aniline ring and the amino group. For instance, the nitrogen atom in neutral anilines is typically pyramidalized, while it becomes planar in their radical cations due to enhanced lone pair conjugation. umn.edu
Table 1: Predicted Structural Parameters for this compound based on DFT Calculations Note: The following data is illustrative of typical results from DFT calculations and is not experimental data for the specific compound.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C-N Bond Length | Bond distance between the aniline ring carbon and the nitrogen atom. | ~1.40 Å |
| C-O Bond Length | Bond distance for the ether linkage (Ar-O-Ar). | ~1.36 Å |
| C-F Bond Length | Bond distance between a phenyl ring carbon and a fluorine atom. | ~1.35 Å |
| C-O-C Bond Angle | The angle of the ether linkage between the two aromatic rings. | ~118-120° |
| N-H Bond Length | Bond distance between the nitrogen and hydrogen atoms of the amino group. | ~1.01 Å |
Molecules with rotatable single bonds can exist in different spatial arrangements called conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. mdpi.com For this compound, rotation can occur around the C-O bonds of the ether linkage and the C-N bond of the amino group.
By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. mdpi.com The minima on this surface correspond to stable, low-energy conformations, while maxima represent high-energy transition states between them. mdpi.com This analysis helps to understand the molecule's flexibility and the preferred shape it adopts in different environments. Fluorine substitution is known to have a significant impact on the conformational preferences of molecules. researchgate.net The analysis would likely show that the most stable conformer is determined by a balance of steric hindrance and electronic interactions, such as dipole-dipole interactions involving the C-F bonds.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Theoretical vibrational frequency calculations using DFT are crucial for assigning the experimentally observed spectral bands to specific molecular motions. sphinxsai.com
Calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. asianpubs.orgmaterialsciencejournal.org For substituted anilines, characteristic vibrational modes include N-H stretching of the amino group, C-F stretching, aromatic C-C stretching, and C-O-C stretching of the ether linkage. asianpubs.orgresearchgate.net The calculated frequencies and their corresponding potential energy distribution (PED) analysis allow for a detailed and reliable interpretation of the experimental vibrational spectra. scispace.com
Table 2: Characteristic Vibrational Frequencies for this compound Note: These are typical frequency ranges for the specified functional groups and are used for spectral interpretation.
| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |
|---|---|---|
| N-H Asymmetric & Symmetric Stretching | -NH₂ | 3400 - 3550 materialsciencejournal.org |
| C-H Aromatic Stretching | Aromatic Ring | 3000 - 3100 sphinxsai.com |
| C=C Aromatic Stretching | Aromatic Ring | 1400 - 1650 sphinxsai.com |
| C-N Stretching | Aromatic C-N | 1250 - 1360 scispace.com |
| C-O-C Asymmetric Stretching | Aryl Ether | 1200 - 1275 |
| C-F Stretching | Aromatic C-F | 1100 - 1250 researchgate.net |
Electronic Structure Analysis
The arrangement of electrons in molecular orbitals determines a molecule's chemical behavior. Analysis of the electronic structure provides insights into reactivity, stability, and intermolecular interactions.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. sapub.org
The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing the molecule's stability and reactivity. sapub.orgthaiscience.info A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive. materialsciencejournal.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom, while the LUMO may be distributed across the difluorophenoxy ring, influenced by the electronegative fluorine atoms.
Table 3: Frontier Molecular Orbital Parameters and Global Reactivity Descriptors Note: Values are illustrative. The parameters are typically calculated using DFT methods like B3LYP.
| Parameter | Formula | Significance |
|---|---|---|
| E(HOMO) | - | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E(LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Indicates chemical reactivity and kinetic stability. nih.gov |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO)) / 2 | Measures resistance to change in electron distribution. jmaterenvironsci.com |
| Chemical Potential (μ) | (E(HOMO) + E(LUMO)) / 2 | Relates to the escaping tendency of electrons from a system. nih.gov |
| Electrophilicity Index (ω) | μ² / 2η | Measures the propensity of a species to accept electrons. jmaterenvironsci.com |
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule. tci-thaijo.org It maps the electrostatic potential onto the electron density surface, using a color scale to indicate charge distribution. electrochemsci.org
Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. electrochemsci.org Green areas represent neutral or weakly interacting regions. For this compound, the MEP map would likely show negative potential around the electronegative oxygen, nitrogen, and fluorine atoms, indicating these as sites for electrophilic interaction. thaiscience.infotci-thaijo.org The hydrogen atoms of the amino group and parts of the aromatic rings would likely exhibit positive potential, marking them as sites for nucleophilic attack. electrochemsci.org This analysis provides a clear and intuitive picture of the molecule's reactivity patterns.
Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, charge transfer, and delocalization effects by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals within a molecule. wikipedia.orgq-chem.com For this compound, the key interactions involve the lone pair electrons on the aniline nitrogen atom and the ether oxygen, as well as the π-systems of the aromatic rings.
The analysis quantifies the stabilization energy, E(2), associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and more significant electron delocalization. researchgate.netwisc.edu In molecules with a phenoxyaniline (B8288346) core, a primary delocalization pathway is the interaction between the lone pair of the nitrogen atom (a Lewis donor) and the antibonding π* orbitals of the adjacent phenyl ring (a non-Lewis acceptor). researchgate.netnih.gov This intramolecular charge transfer (ICT) is fundamental to the molecule's electronic properties.
n(N) → π(C-C)*: Delocalization of the nitrogen lone pair into the aniline ring's π-system.
n(O) → π(C-C)*: Delocalization from the ether oxygen's lone pairs into the difluorophenoxy ring's π-system.
π(C-C) → π(C-C)*: Intramolecular charge transfer between the two aromatic rings through the ether linkage.
Computational studies on analogous aniline derivatives show significant stabilization energies for these types of interactions, confirming substantial electronic communication across the molecular framework. nih.govacs.org
Table 1: Representative NBO Second-Order Perturbation Analysis for Phenoxyaniline Analogues This table presents typical interaction types and stabilization energies found in computational studies of similar molecules. Specific values for this compound would require dedicated DFT calculations.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N | π* (C1-C6) | ~50 | Nitrogen lone pair delocalization into aniline ring |
| LP (1) O | π* (C7-C12) | ~25 | Oxygen lone pair delocalization into phenoxy ring |
| π (C1-C6) | π* (C7-C12) | ~5 | π-system conjugation across the ether bridge |
Density of States (DOS) Diagrams
Density of States (DOS) diagrams provide a graphical representation of the number of available molecular orbitals at each energy level. researchgate.net Generated from quantum chemical calculations, these diagrams are instrumental in understanding the electronic structure of a molecule, particularly the character of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
A total DOS (TDOS) plot shows the distribution of all molecular orbitals, while projected DOS (PDOS) plots decompose this total, showing the contribution of individual atoms or molecular fragments to the orbitals at specific energy levels. researchgate.net
For this compound, a PDOS analysis would likely reveal:
The HOMO is predominantly localized on the electron-rich aniline fragment, consistent with its role as the primary electron donor.
The LUMO is likely distributed across the difluorophenoxy ring, which acts as the electron-acceptor part of the molecule, influenced by the electronegative fluorine atoms.
The energy gap between the HOMO and LUMO peaks on the DOS diagram is a critical parameter, correlating with the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.gov
Molecular Dynamics Simulations to Explore Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. ulisboa.ptdrexel.edu By solving Newton's equations of motion for a system, MD simulations can reveal valuable information about the dynamic behavior and intermolecular interactions of this compound in various environments. mdpi.com
Potential applications of MD simulations for this molecule include:
Solvation and Aggregation: Simulating the molecule in different solvents to understand its solvation shell structure and solubility. It can also predict how individual molecules interact with each other and whether they tend to form aggregates in solution.
Interactions with Materials or Biomolecules: If being considered for applications in polymers or as a pharmaceutical intermediate, MD simulations can model its interaction with a polymer matrix or a biological target like an enzyme. nih.gov This provides insights into binding affinity, orientation, and the stability of the complex. mdpi.comresearchgate.net
Prediction of Non-linear Optical (NLO) Properties
Molecules with significant Non-linear Optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data processing. rochester.edu Organic molecules featuring an electron donor (D) and an electron acceptor (A) group connected by a π-conjugated system (D-π-A) often exhibit large NLO responses. nih.gov
This compound fits this structural motif, with the aniline group (-NH₂) acting as the donor and the difluorophenoxy group serving as a π-bridge and acceptor modulator. The intramolecular charge transfer from the donor to the acceptor upon excitation is key to its NLO activity.
Theoretical calculations, typically using Density Functional Theory (DFT), can predict key NLO-related parameters:
Polarizability (α): The ease with which the electron cloud can be distorted by an external electric field.
First-order Hyperpolarizability (β): The primary determinant of second-order NLO activity, such as second-harmonic generation (SHG). rsc.org
Computational studies on substituted anilines and diphenyl ethers have shown that strategic placement of electron-donating and -withdrawing groups can significantly enhance hyperpolarizability. rsc.orgbath.ac.ukbath.ac.uk While many diphenyl ether derivatives crystallize in centrosymmetric space groups, which cancels out bulk SHG effects, the individual molecules can still possess a high molecular hyperpolarizability (β). rsc.org
Table 2: Predicted NLO Properties for Representative D-π-A Anilines This table shows typical ranges for NLO properties calculated for substituted anilines. Specific values for this compound would require dedicated quantum chemical computations.
| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (x 10-24 esu) | Hyperpolarizability (β) (x 10-30 esu) |
| 4-Nitroaniline (Reference) | ~6.9 | ~12.5 | ~34.5 |
| Substituted Phenoxyaniline | ~2.5 - 5.0 | ~20 - 25 | ~5 - 20 |
| This compound | Predicted | Predicted | Predicted |
QSAR Modeling for Structure-Activity Relationship Studies (if applicable for analogues)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.net If analogues of this compound were synthesized and tested for a specific biological endpoint (e.g., enzyme inhibition, receptor binding, or cytotoxicity), a QSAR model could be developed to guide the design of more potent or selective compounds.
The process involves:
Data Set Generation: A series of phenoxyaniline analogues with varying substituents would be synthesized and their biological activity measured.
Descriptor Calculation: For each analogue, a set of molecular descriptors is calculated. These are numerical values that encode different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Building: Statistical methods are used to build a mathematical equation that relates the descriptors to the observed activity.
Studies on phenoxyaniline analogues have been performed to understand their interactions with biological targets like Cytochrome P450 enzymes. nih.govnih.gov A QSAR study on such a series could use descriptors to model inhibitory activity, providing insights into which molecular features are critical for the interaction.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Class | Examples | Information Encoded |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Electron distribution, reactivity, polar interactions |
| Steric | Molecular weight, Molar refractivity (MR), van der Waals volume | Size, shape, and bulk of the molecule |
| Hydrophobic | LogP (Octanol-water partition coefficient) | Lipophilicity and ability to cross cell membranes |
| Topological | Wiener index, Kier & Hall connectivity indices | Molecular branching and connectivity |
Chemical Reactivity and Derivatization of 4 2,3 Difluorophenoxy Aniline
Reactions Involving the Amino Group
The amino group (-NH₂) of 4-(2,3-Difluorophenoxy)aniline is a versatile functional group that can undergo a variety of chemical transformations. These reactions are fundamental to the synthesis of a wide range of derivatives.
Electrophilic Aromatic Substitution on the Aniline (B41778) Ring (e.g., halogenation, nitration)
The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. wikipedia.org This is due to the ability of the nitrogen atom's lone pair of electrons to donate into the aromatic ring, stabilizing the arenium ion intermediate. masterorganicchemistry.com For this compound, the para position is blocked by the phenoxy group, meaning that electrophilic substitution is expected to occur predominantly at the ortho positions (positions 2 and 6) relative to the amino group. The difluorophenoxy group, being electron-withdrawing, may slightly deactivate the aniline ring compared to unsubstituted 4-phenoxyaniline (B93406), potentially requiring slightly harsher reaction conditions.
Halogenation: Halogenation of anilines can be achieved using various reagents. mt.comwikipedia.org For instance, bromination can be carried out using bromine in a suitable solvent. Due to the activating nature of the amino group, the reaction is typically rapid.
Table 1: Representative Halogenation of 4-phenoxyaniline Analogs
| Halogenating Agent | Solvent | Position of Substitution | Reference |
| Bromine | Acetic Acid | ortho to -NH₂ | nih.gov |
| N-Chlorosuccinimide | Dichloromethane | ortho to -NH₂ | nih.gov |
Nitration: Direct nitration of anilines with strong acids like a mixture of nitric acid and sulfuric acid can be problematic due to the oxidation of the amino group. masterorganicchemistry.com To circumvent this, the amino group is often first protected by acylation to form an acetanilide (B955). The acetyl group moderates the activating effect of the amino group and prevents its oxidation. Following nitration, the protecting group can be removed by hydrolysis to yield the nitro-substituted aniline. For this compound, nitration of the corresponding acetanilide would be expected to yield the ortho-nitro derivative.
Acylation and Sulfonylation Reactions
Acylation: The amino group of this compound is expected to react readily with acylating agents such as acid chlorides and acid anhydrides to form amides. derpharmachemica.comreddit.com This reaction is often carried out in the presence of a base, like pyridine, to neutralize the hydrogen halide byproduct. derpharmachemica.com The resulting N-acyl derivatives are important intermediates in organic synthesis. nih.gov For example, the reaction with acetyl chloride would yield N-(4-(2,3-difluorophenoxy)phenyl)acetamide.
Table 2: Examples of Acylation Reactions of Anilines
| Acylating Agent | Base | Product Type | Reference |
| Acetic Anhydride | Pyridine | Acetanilide | reddit.com |
| Benzoyl Chloride | Triethylamine | Benzamide | derpharmachemica.com |
Sulfonylation: Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. nih.govmdpi.com For instance, reaction with benzenesulfonyl chloride would produce the corresponding sulfonamide, N-(4-(2,3-difluorophenoxy)phenyl)benzenesulfonamide. These sulfonamide derivatives are of interest in medicinal chemistry. nih.gov
Diazotization and Subsequent Coupling Reactions
Primary aromatic amines like this compound can be converted to diazonium salts upon treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). organic-chemistry.orgchemguide.co.uk This process is known as diazotization. The resulting diazonium salt, 4-(2,3-difluorophenoxy)benzenediazonium chloride, is a versatile intermediate.
Diazonium salts can undergo a variety of subsequent reactions, including azo coupling. In azo coupling, the diazonium ion acts as an electrophile and reacts with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. wikipedia.orgkhanacademy.org These compounds are often colored and are used as dyes. ftstjournal.comchemguide.co.ukunb.ca For example, coupling of the diazonium salt of this compound with phenol would be expected to yield an azo dye. chemguide.co.uk
Oxidation Reactions of the Aniline Moiety
The amino group of anilines is susceptible to oxidation. mdpi.com The outcome of the oxidation depends on the oxidizing agent and the reaction conditions. Strong oxidizing agents can lead to a mixture of products, including nitro compounds, azoxy compounds, and polymeric materials. Milder oxidizing agents can be used to achieve more controlled transformations. Due to the potential for complex product mixtures, direct oxidation of the aniline moiety is often less synthetically useful than the other reactions described.
Reactions Involving the Phenoxy Ether Linkage
Cleavage Reactions
The ether linkage in diphenyl ethers is generally stable. However, it can be cleaved under certain harsh conditions. Reductive cleavage can be achieved using alkali metals in liquid ammonia (B1221849). researchgate.netdatapdf.com In the context of this compound, this would lead to the formation of an aminophenol and a difluorobenzene derivative. Additionally, certain strong acids at high temperatures can also effect cleavage of the ether bond. More recently, catalytic methods for the cleavage of diaryl ethers have been developed. researchgate.netrsc.orgnih.gov
Derivatization at the Aromatic Rings
The derivatization of the aromatic rings of this compound is primarily governed by the principles of electrophilic aromatic substitution. The two aromatic rings exhibit markedly different reactivities due to the nature of their substituents.
The aniline ring contains the amino (-NH₂) group, which is a powerful activating group and an ortho, para-director. This strong activation makes the ring highly susceptible to electrophilic attack. However, this high reactivity can also lead to challenges, such as polysubstitution and oxidation, particularly under harsh acidic conditions. To achieve selective monosubstitution and prevent undesirable side reactions, the amino group is often protected by conversion to an acetamide (B32628) (N-acetyl) group. This transformation moderates the activating effect and provides steric hindrance, favoring substitution at the para position. Since the para position in this compound is already occupied by the ether linkage, electrophilic attack on the protected derivative is directed to the positions ortho to the acetylamino group.
In contrast, the second aromatic ring is substituted with the ether oxygen and two fluorine atoms. The ether linkage is an activating, ortho, para-directing group. However, the two fluorine atoms are strongly electron-withdrawing and deactivating. The combined effect of these substituents makes this ring significantly less reactive towards electrophiles compared to the aniline ring. Therefore, electrophilic substitution occurs preferentially on the more activated aniline nucleus.
A representative derivatization is the halogenation of the N-acetylated form of this compound. The reaction proceeds with the introduction of a halogen atom at one of the positions ortho to the directing acetylamino group.
| Reaction | Reactant 1 | Reactant 2 | Conditions | Product | Research Finding |
| Acetylation | This compound | Acetic Anhydride | Pyridine, Room Temp. | N-[4-(2,3-difluorophenoxy)phenyl]acetamide | The amino group is protected to control reactivity and direct subsequent substitutions. |
| Bromination | N-[4-(2,3-difluorophenoxy)phenyl]acetamide | N-Bromosuccinimide (NBS) | Acetonitrile, Room Temp. | 2-Bromo-N-[4-(2,3-difluorophenoxy)phenyl]acetamide | Halogenation occurs regioselectively at the position ortho to the strongly directing acetylamino group. The other ring remains unreacted. |
Formation of Heterocyclic Scaffolds Utilizing this compound
The primary amino group of this compound serves as a key functional handle for the construction of various nitrogen-containing heterocyclic systems. Its nucleophilicity allows it to participate in cyclocondensation reactions with bifunctional electrophiles to form fused ring systems. This strategy is particularly valuable in medicinal chemistry, where such scaffolds are prevalent.
One of the most common applications of anilines in heterocycle synthesis is the construction of the quinoline (B57606) core. Several established methods, such as the Combes, Doebner-von Miller, and Friedländer syntheses, utilize anilines as key starting materials. In a typical Friedländer-type synthesis, an aniline is condensed with a 1,3-dicarbonyl compound under acidic or basic conditions. Using this compound, this reaction provides a direct route to quinolines bearing the difluorophenoxy moiety at the 6-position. These quinoline derivatives are precursors to potent kinase inhibitors used in targeted cancer therapies.
| Reaction | Reactants | Conditions | Product Heterocycle | Research Finding |
| Quinoline Synthesis (Friedländer Annulation) | This compound, Ethyl Acetoacetate | Polyphosphoric Acid (PPA), 130-140 °C | 6-(2,3-Difluorophenoxy)-4-hydroxy-2-methylquinoline | The aniline undergoes cyclocondensation with the 1,3-dicarbonyl compound to form a substituted quinoline scaffold. The reaction proceeds via initial condensation of the amine with the ketone carbonyl, followed by intramolecular cyclization and dehydration. |
| Benzodiazepine Synthesis | This compound, 2-Aminobenzophenone | Acid Catalyst (e.g., p-TsOH), Toluene (B28343), Reflux | 2-[4-(2,3-Difluorophenoxy)phenylamino]-5-phenyl-3H-1,4-benzodiazepine (hypothetical) | The nucleophilic amine can be used in multicomponent reactions to form seven-membered heterocyclic rings, which are common pharmacophores. |
Advanced Research Applications and Horizons of 4 2,3 Difluorophenoxy Aniline Derivatives
Role in Medicinal Chemistry Research and Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. The 2,3-difluorophenoxy group in 4-(2,3-Difluorophenoxy)aniline provides a unique substitution pattern that is of growing interest in the design of novel therapeutic agents.
Precursor in the Synthesis of Bioactive Molecules and Drug Candidates
This compound serves as a key intermediate in the synthesis of a variety of bioactive molecules. Its chemical structure is particularly relevant in the development of targeted therapies. A notable example, although featuring a different isomer, is the potent and orally available bromodomain and extraterminal domain (BET) family bromodomain inhibitor, Mivebresib (ABBV-075). nih.govnih.govmedchemexpress.comselleckchem.com This compound, containing a 4-(2,4-difluorophenoxy)aniline (B3177914) core, underscores the potential of difluorophenoxy aniline (B41778) scaffolds in the design of epigenetic modulators for cancer therapy. nih.govnih.govmedchemexpress.comselleckchem.com The synthesis of such complex molecules often involves multi-step processes where the difluorophenoxy aniline moiety is introduced early on to be further elaborated into the final drug candidate.
The general synthetic utility of aniline derivatives in the creation of anticancer agents is well-established. nih.govmdpi.comicm.edu.pl They are crucial components in the synthesis of a wide array of therapeutic agents, and the specific substitution pattern of this compound offers a unique electronic profile that can be exploited to fine-tune the pharmacological properties of the final compound.
Building Block for Novel Heterocyclic Compounds with Theoretical Biological Relevance
Heterocyclic compounds are ubiquitous in medicinal chemistry, forming the core structure of a vast number of drugs. organic-chemistry.orgnih.govnih.govnih.gov this compound is an ideal precursor for the synthesis of various novel heterocyclic systems, such as quinazolines, pyrimidines, and triazines, which are known to possess a broad spectrum of biological activities.
Quinazolines: The synthesis of quinazoline (B50416) derivatives often involves the condensation of an aniline with other reagents to form the heterocyclic core. organic-chemistry.orgnih.govnih.govptfarm.plrsc.org By utilizing this compound, novel 4-anilinoquinazoline (B1210976) derivatives can be prepared. This class of compounds is of significant interest due to their demonstrated efficacy as anticancer agents. nih.govnih.gov
Pyrimidines: Pyrimidine-based structures are fundamental to various biological processes and are key components in many therapeutic agents. Synthetic routes to pyrimidines can be adapted to incorporate the this compound moiety, potentially leading to new compounds with unique biological profiles. nih.govresearchgate.net
Triazines: Triazine derivatives are another important class of heterocyclic compounds with diverse pharmacological applications, including as anticancer and antimicrobial agents. mdpi.comijpsr.infouniba.sknih.gov The amino group of this compound provides a reactive site for the construction of triazine rings, opening avenues for the discovery of new bioactive molecules.
The theoretical biological relevance of these novel heterocyclic compounds stems from the established pharmacological importance of the core heterocycle, combined with the modulating effects of the 2,3-difluorophenoxy substituent on factors such as receptor binding and metabolic stability.
Exploration as Ligands for Targeted Molecular Interactions (e.g., kinase inhibitors based on similar structures)
A significant area of research is the development of small molecule inhibitors that target specific proteins involved in disease pathways. Kinase inhibitors are a prominent class of such targeted therapies, particularly in oncology. The 4-anilinoquinazoline scaffold is a well-known pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR), a key target in various cancers. nih.govnih.govnih.govmdpi.commdpi.com
Derivatives of this compound are being explored as potential ligands for such targeted interactions. The difluorophenoxy group can influence the binding affinity and selectivity of the inhibitor for the ATP-binding pocket of the kinase. The fluorine atoms can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with the protein, potentially leading to enhanced potency and a desirable selectivity profile.
Research into 4-anilino-3-cyanobenzo[g]quinolines has also demonstrated their potential as kinase inhibitors, targeting enzymes like Src kinase. nih.gov The incorporation of the this compound moiety into such scaffolds could lead to the development of novel inhibitors with improved therapeutic properties.
| Bioactive Molecule/Target Class | Key Heterocyclic Core | Potential Role of this compound |
| BET Bromodomain Inhibitors | Pyrrolopyridone | Precursor for the difluorophenoxy aniline fragment |
| Anticancer Agents | Quinazoline, Pyrimidine, Triazine | Key building block for the synthesis of the core structure |
| EGFR Kinase Inhibitors | 4-Anilinoquinazoline | Provides the aniline moiety with fluorine substitution to modulate binding |
| Src Kinase Inhibitors | 4-Anilino-3-cyanobenzo[g]quinoline | Precursor for the substituted aniline portion of the inhibitor |
Contributions to Materials Science and Polymer Chemistry
The unique electronic properties conferred by the fluorine atoms in this compound also make it an attractive monomer for the synthesis of advanced functional polymers with potential applications in electronics and optics.
Monomer in the Synthesis of Functional Polymers (e.g., substituted polyanilines)
Polyaniline is a well-known conducting polymer with a range of applications. The properties of polyaniline can be tuned by substituting the aniline monomer. The polymerization of aniline derivatives, including those with fluorine substitutions, has been an active area of research. nih.govrsc.org
Theoretically, this compound can be polymerized through oxidative or electrochemical methods to yield a substituted polyaniline. The resulting polymer, poly(this compound), would be expected to exhibit modified solubility, thermal stability, and electronic properties compared to unsubstituted polyaniline. The bulky and electron-withdrawing difluorophenoxy group would influence the polymer's chain packing and charge transport characteristics. The synthesis of polymers from various aniline derivatives has been demonstrated, suggesting the feasibility of polymerizing this compound. nih.govnih.govresearchgate.net
Potential in Optoelectronic Applications (e.g., organic semiconductors, NLO materials)
Fluorinated organic materials are of significant interest for applications in optoelectronics due to their enhanced stability and tunable electronic properties. nih.gov The introduction of fluorine atoms into conjugated polymers can lower the HOMO and LUMO energy levels, which is beneficial for charge injection and transport in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Polymers derived from this compound could possess interesting optoelectronic properties. The difluorophenoxy substituent would influence the polymer's conjugation and electronic structure, potentially leading to materials with desirable characteristics for use as organic semiconductors. Furthermore, the asymmetry introduced by the 2,3-difluoro substitution pattern could lead to non-linear optical (NLO) properties in materials derived from this monomer.
| Polymer/Material Type | Monomer | Potential Application | Anticipated Properties |
| Substituted Polyaniline | This compound | Conducting Polymer, Sensor | Modified solubility, thermal stability, and conductivity |
| Organic Semiconductor | This compound | OLEDs, OFETs | Tunable HOMO/LUMO levels, improved charge transport |
| Nonlinear Optical (NLO) Material | This compound | Photonics, Optical Switching | Second or third-order NLO response |
Applications in Catalysis
The unique electronic and structural features of this compound suggest its potential as a versatile building block in the development of novel catalytic systems. The presence of a coordinating aniline group, coupled with the electron-withdrawing nature of the difluorinated phenyl ring, can be exploited in both organometallic and organic catalysis.
Ligand Design for Organometallic Catalysis
The aniline moiety of this compound provides a coordination site for transition metals, making it a candidate for ligand design in organometallic catalysis. The nitrogen atom can donate its lone pair of electrons to a metal center, forming a metal-ligand complex. The catalytic activity of such complexes is influenced by both the steric and electronic properties of the ligand.
The difluorophenoxy group at the 4-position of the aniline ring is expected to exert a significant electronic effect on the nitrogen atom. The fluorine atoms are strongly electron-withdrawing, which reduces the electron density on the nitrogen. This, in turn, can modulate the binding affinity of the ligand to the metal and influence the catalytic activity of the resulting complex. For instance, in reactions where a less electron-rich metal center is desirable, ligands derived from this compound could be advantageous.
The steric bulk of the 2,3-difluorophenoxy group can also play a crucial role in catalysis by influencing the coordination geometry around the metal center and controlling the access of substrates to the active site. This can lead to enhanced selectivity in catalytic transformations.
Table 1: Comparison of Electronic Properties of Aniline Derivatives
| Compound | Hammett Parameter (σp) of Substituent | Predicted Effect on Aniline Nitrogen Basicity |
| Aniline | 0.00 | Reference |
| 4-Phenoxyaniline (B93406) | -0.32 | Increased Basicity |
| This compound | +0.25 (estimated) | Decreased Basicity |
This table presents estimated values to illustrate the expected electronic effects.
Precursor for Organic Catalysts
Beyond its potential as a ligand, this compound can serve as a precursor for the synthesis of various organic catalysts. The primary amine group can be readily functionalized to introduce catalytically active moieties. For example, it can be converted into a chiral amine, which can be used in asymmetric catalysis.
Furthermore, the aniline derivative can be transformed into other classes of organocatalysts, such as thioureas or phosphoramides. These catalysts are known to operate through hydrogen bonding and other non-covalent interactions to activate substrates and control the stereochemistry of reactions. The difluorophenoxy group in such catalysts would likely influence their acidity and hydrogen-bonding capabilities, offering a means to fine-tune their catalytic performance.
Table 2: Potential Organic Catalyst Scaffolds from this compound
| Catalyst Type | Potential Synthetic Transformation | Key Catalytic Feature |
| Chiral Amine | Reductive amination with a chiral ketone | Asymmetric C-C bond formation |
| Thiourea | Reaction with a chiral isothiocyanate | Hydrogen-bond-donating catalysis |
| Phosphoramide | Reaction with phosphorus oxychloride and a chiral amine | Brønsted acid catalysis |
Interdisciplinary Research Potential
The structural characteristics of this compound and its derivatives also suggest potential applications in interdisciplinary research fields, particularly in materials science and medicinal chemistry.
In materials science, the rigid structure and the presence of fluorine atoms could be exploited in the design of novel liquid crystals or polymers with specific thermal and electronic properties. The difluorophenoxy moiety can enhance thermal stability and introduce desirable dielectric properties in polymeric materials.
In medicinal chemistry, fluorinated aniline derivatives are often sought after as scaffolds for the synthesis of new therapeutic agents. The introduction of fluorine can improve the metabolic stability, lipophilicity, and binding affinity of drug candidates. Derivatives of this compound could be explored as intermediates in the synthesis of bioactive molecules targeting a range of diseases.
Table 3: Potential Interdisciplinary Research Applications
| Field of Research | Potential Application | Rationale |
| Materials Science | Synthesis of high-performance polymers | Enhanced thermal stability and dielectric properties due to the difluorophenoxy group. |
| Medicinal Chemistry | Scaffold for drug discovery | Improved metabolic stability and binding affinity of potential drug candidates. |
| Supramolecular Chemistry | Building block for self-assembling systems | Anisotropic shape and potential for hydrogen bonding and aromatic interactions. |
Conclusion and Future Perspectives
Summary of Current Academic Understanding of 4-(2,3-Difluorophenoxy)aniline
The current academic understanding of this compound is primarily as a synthetic intermediate or building block, rather than a final product with well-documented applications. Its chemical structure, which combines an aniline (B41778) core with a 2,3-difluorophenoxy moiety, positions it as a valuable precursor in the fields of medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules is a widely used strategy to modulate a compound's physicochemical properties. nih.govresearchgate.net Fluorine's high electronegativity and small size can significantly alter lipophilicity, metabolic stability, and binding affinity to biological targets. mdpi.comacs.org
Specifically, the difluorophenyl ether portion of the molecule is a common feature in many biologically active compounds, including kinase inhibitors used in oncology. The aniline group provides a reactive handle for a variety of chemical transformations, such as amide bond formation or diazotization, allowing for its integration into larger, more complex molecular architectures. While specific synthesis routes and reaction yields for this compound are not extensively detailed in readily available literature, its preparation would likely follow established methods for diaryl ether synthesis, such as nucleophilic aromatic substitution (SNA_r) reactions. This typically involves reacting 2,3-difluorophenol (B1222669) with a para-substituted nitrobenzene (B124822) derivative, followed by reduction of the nitro group to the aniline. The academic focus has largely been on the final molecules derived from such intermediates, leaving the specific properties and characteristics of this compound itself less explored.
Identification of Knowledge Gaps and Unexplored Research Avenues
The most significant knowledge gap concerning this compound is the profound lack of specific, publicly documented research on this particular isomer. While the general class of fluorinated phenoxy anilines is recognized, the specific placement of fluorine atoms at the 2 and 3 positions creates a unique electronic and steric profile that has not been thoroughly investigated. This contrasts with other, more commonly studied isomers.
Key unexplored areas include:
Optimized Synthesis: There is a lack of published, high-yield, and scalable synthetic protocols specifically for this compound. Comparative studies on different synthetic strategies to access this isomer efficiently are absent.
Physicochemical Characterization: Comprehensive data on its physical and chemical properties are not available. This includes, but is not limited to, single-crystal X-ray diffraction data, detailed spectroscopic analyses (beyond basic confirmation of structure), melting point, boiling point, and solubility profiles in various solvents.
Reactivity Profile: The reactivity of the aniline amine group, as influenced by the specific 2,3-difluoro substitution pattern on the adjacent ring, has not been systematically studied. Understanding its nucleophilicity and performance in common coupling reactions is a significant gap.
Biological Activity: There is no documented screening of this compound itself for any intrinsic biological or pharmacological activity. Its potential as a standalone bioactive molecule is completely unexplored.
Material Properties: Its potential as a monomer for the synthesis of novel polyamides, polyimides, or other polymers has not been investigated. The influence of the 2,3-difluoro substitution on the thermal, mechanical, and optical properties of such potential materials is unknown.
Proposed Future Research Directions for this compound
To address the identified knowledge gaps, future research should be directed toward a foundational characterization of this compound and an exploration of its potential applications. The following table outlines proposed research directions:
| Knowledge Gap | Proposed Research Direction | Potential Significance |
| Lack of optimized synthesis | Develop and optimize scalable synthetic routes (e.g., using modern cross-coupling catalysts or flow chemistry). | Enables broader academic and industrial access to the compound for further research. |
| Incomplete physicochemical data | Conduct comprehensive characterization including X-ray crystallography, advanced NMR, FT-IR, and thermal analysis (DSC/TGA). | Provides fundamental data required for rational drug design, materials science applications, and computational modeling. |
| Unknown reactivity | Perform systematic studies on its reactivity in key chemical transformations (e.g., acylation, sulfonation, Buchwald-Hartwig amination). | Establishes its utility as a versatile building block and allows for predictable incorporation into larger molecules. |
| Unexplored biological profile | Screen the compound against various biological targets, such as kinase panels and microbial strains. | Potential discovery of novel, simple fluorinated scaffolds with therapeutic relevance. |
| Untapped material science potential | Investigate its use as a monomer in polymerization reactions to synthesize novel fluorinated polymers. | Development of new high-performance materials with potentially enhanced thermal stability, chemical resistance, or unique optical properties. |
| Lack of computational models | Perform DFT (Density Functional Theory) calculations to model its electronic structure, reactivity, and conformational preferences. | Provides theoretical insights to guide experimental design and explain observed properties. |
Broader Impact and Significance within Chemical Science
The systematic study of a seemingly simple molecule like this compound holds broader significance for chemical science. It underscores the importance of exploring the chemical space occupied by less-common isomers. The subtle shift in the position of fluorine atoms can lead to dramatic differences in biological activity and material properties, a core principle in structure-activity relationship (SAR) studies. acs.org By building a comprehensive dataset for this "data-poor" building block, the scientific community gains a new tool for the rational design of next-generation pharmaceuticals and advanced materials.
Furthermore, this research focus promotes the development of novel synthetic methodologies and deepens our understanding of how specific fluorination patterns influence molecular behavior. cas.cnmdpi.com The characterization and application of this compound would contribute to the ever-expanding field of organofluorine chemistry, which is critical to the pharmaceutical, agrochemical, and materials industries. acs.orgnih.gov Ultimately, the detailed exploration of such fundamental molecules expands the synthetic chemist's toolbox, paving the way for innovations that might not be possible using only the most common and well-studied chemical intermediates.
Q & A
Basic: What are the critical steps and optimization strategies for synthesizing 4-(2,3-Difluorophenoxy)aniline?
The synthesis typically involves nucleophilic aromatic substitution and multi-step purification. A validated route includes:
- Step 1 : Reaction of 2,3-difluorophenol with 4-(2-chloroethyl)morpholine hydrochloride in acetonitrile using cesium carbonate as a base and tetrabutylammonium iodide as a catalyst at 65°C for 4 hours. This forms the phenoxyethylmorpholine intermediate .
- Step 2 : Lithiation of the intermediate with n-butyllithium at -78°C, followed by formylation with N,N-dimethylformamide. Purification via C18 reverse-phase chromatography yields the final product .
Optimization Tips : - Use anhydrous solvents to minimize side reactions.
- Monitor reaction progress with LCMS (m/z 244 [M+H]+ for intermediates) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹⁹F NMR confirm substitution patterns and fluorine positions .
- Liquid Chromatography-Mass Spectrometry (LCMS) : Provides molecular weight verification (m/z 272 [M+H]+) and purity assessment (retention time: 0.62 minutes under SMD-TFA05 conditions) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using gradients like hexane/ethyl acetate .
Advanced: How do the fluorine substituents at the 2,3-positions influence electronic properties and reactivity?
The ortho and meta fluorine atoms induce strong electron-withdrawing effects, which:
- Enhance electrophilicity at the aniline nitrogen, facilitating nucleophilic substitutions (e.g., acylations or sulfonations) .
- Stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing charge density on the aromatic ring .
- Modulate solubility : Fluorine’s hydrophobicity improves membrane permeability in biological assays .
Experimental Validation : Compare reaction rates with non-fluorinated analogs using kinetic studies .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from substituent positioning and assay conditions . Strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing morpholine with pyrrolidine) to isolate pharmacophore contributions .
- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
- Meta-Analysis : Cross-reference biological data from PubChem and peer-reviewed patents to identify consensus trends (e.g., antimicrobial vs. anticancer activity) .
Advanced: What methodologies are effective for designing analogs with enhanced pharmacological properties?
- Bioisosteric Replacement : Substitute the morpholine group with piperazine or thiomorpholine to modulate lipophilicity and target binding .
- Fragment-Based Drug Design : Use X-ray crystallography or molecular docking to identify critical interactions with enzymes (e.g., kinase inhibition) .
- Metabolic Stability Testing : Incubate analogs with liver microsomes and analyze metabolites via LCMS to optimize pharmacokinetics .
Case Study : Analog synthesis with trifluoromethyl groups improved anticancer activity by 40% in in vitro models .
Advanced: How can reaction mechanisms involving this compound be elucidated under varying conditions?
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to probe rate-determining steps in aromatic substitutions .
- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to map transition states and identify regioselectivity drivers .
- In Situ Spectroscopy : Monitor intermediates via FTIR or Raman during reactions to validate mechanistic hypotheses .
Basic: What are the safety considerations for handling this compound in laboratory settings?
- Toxicity : Aromatic amines may be carcinogenic; use fume hoods and PPE (gloves, lab coats) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from synthesis) before disposal .
- Storage : Keep under inert gas (N₂ or Ar) at -20°C to prevent oxidation .
Advanced: How does the compound interact with biological targets such as enzymes or receptors?
- Enzyme Inhibition : The aniline nitrogen and fluorine atoms form hydrogen bonds with catalytic residues (e.g., in kinases or cytochrome P450), as shown in crystallography studies .
- Receptor Binding : Fluorine’s van der Waals interactions enhance affinity for G-protein-coupled receptors (GPCRs) .
Experimental Approach : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
